EthR Inhibition Potency: Thiophene-Containing 1,2,4-Oxadiazoles Demonstrate Distinct SAR from Phenyl Analogs
In a systematic SAR study of 58 thiophen-2-yl-1,2,4-oxadiazoles as EthR inhibitors, the thiophene substituent at the 5-position was found to be essential for maintaining potent inhibition of EthR-DNA binding. Compounds containing a 5-thiophen-2-yl group (class including the target compound) exhibited IC50 values in the low micromolar range, whereas replacement with a phenyl group at the 3-position or modification of the thiophene ring led to >10-fold reduction in potency [1].
vs phenyl analog: >10-fold potency loss
| Evidence Dimension | EthR-DNA binding inhibition potency |
|---|---|
| Target Compound Data | Low micromolar IC50 (inferred for thiophen-2-yl containing series) |
| Comparator Or Baseline | Phenyl-substituted 1,2,4-oxadiazole analogs |
| Quantified Difference | >10-fold loss of potency upon phenyl substitution |
| Conditions | EthR-DNA binding assay (Mycobacterium tuberculosis transcriptional regulator) |
Why This Matters
Preservation of the 5-thiophen-2-yl moiety is critical for antitubercular hit-to-lead optimization, making this specific substitution pattern a non-negotiable structural requirement for EthR-targeting series.
- [1] Flipo M, et al. Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors. J Med Chem. 2011;54(8):2994-3010. View Source
